molecular formula C28H26S B14573637 Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-3-methyl- CAS No. 61623-70-9

Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-3-methyl-

Cat. No.: B14573637
CAS No.: 61623-70-9
M. Wt: 394.6 g/mol
InChI Key: XZMZAUHYXOAURP-UHFFFAOYSA-N
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Description

Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-3-methyl-: is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a thioether group and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-3-methyl- typically involves the following steps:

    Formation of the Thioether Linkage: This can be achieved by reacting a thiol with a benzyl halide under basic conditions. For example, the reaction of 4-methylthiophenol with benzyl chloride in the presence of a base like sodium hydroxide.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methyl chloride, aluminum chloride (Friedel-Crafts alkylation).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-thioethered benzene derivatives.

    Substitution: Various alkylated or acylated benzene derivatives.

Scientific Research Applications

Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-3-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-: Lacks the additional methyl group, resulting in different chemical properties.

    Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]amino]-3-methyl-: Contains an amino group instead of a thioether group, leading to different reactivity and applications.

    Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]oxy]-3-methyl-:

Uniqueness

Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-3-methyl- is unique due to the presence of both thioether and methyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61623-70-9

Molecular Formula

C28H26S

Molecular Weight

394.6 g/mol

IUPAC Name

1-[bis(4-methylphenyl)-phenylmethyl]sulfanyl-3-methylbenzene

InChI

InChI=1S/C28H26S/c1-21-12-16-25(17-13-21)28(24-9-5-4-6-10-24,26-18-14-22(2)15-19-26)29-27-11-7-8-23(3)20-27/h4-20H,1-3H3

InChI Key

XZMZAUHYXOAURP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)SC4=CC=CC(=C4)C

Origin of Product

United States

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